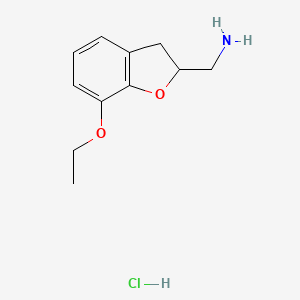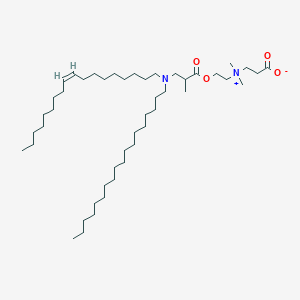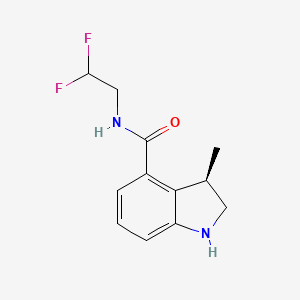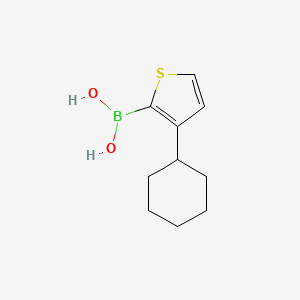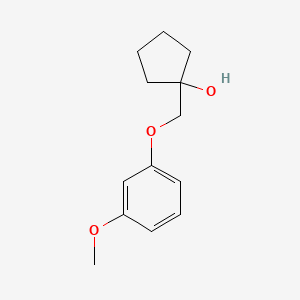
1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol is an organic compound with a complex structure that includes a cyclopentane ring, a methoxyphenoxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methoxyphenol in the presence of a suitable base and a methylating agent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Methylating Agent: Methyl iodide or dimethyl sulfate
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 60-80°C)
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated cyclopentane derivatives.
Scientific Research Applications
1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopenten-3-ol: A related compound with a cyclopentene ring and a hydroxyl group.
3-Methoxyphenol: A precursor in the synthesis of 1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol.
Cyclopentanone: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its combination of a cyclopentane ring, a methoxyphenoxy group, and a hydroxyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[(3-methoxyphenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-15-11-5-4-6-12(9-11)16-10-13(14)7-2-3-8-13/h4-6,9,14H,2-3,7-8,10H2,1H3 |
InChI Key |
SXEVFYKWBSMTSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



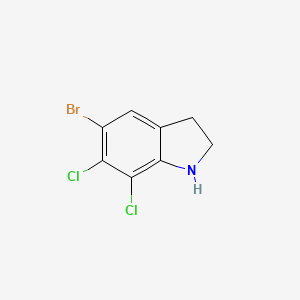
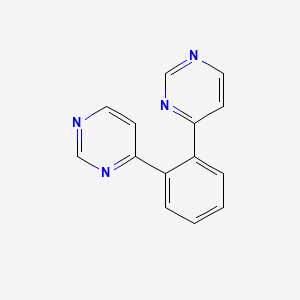
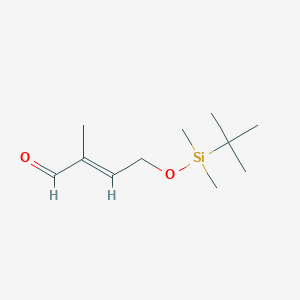
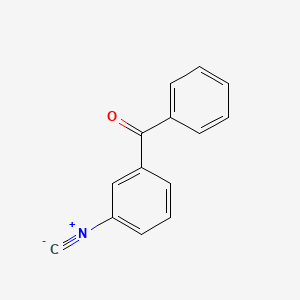
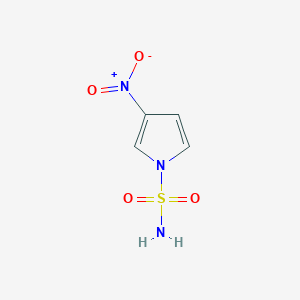

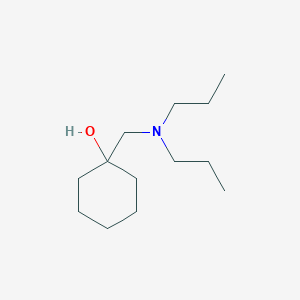
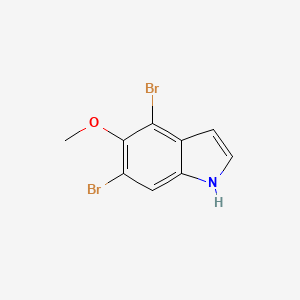
![7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)
